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Compound of Interest

Compound Name: Isochroman-4-one

Cat. No.: B1313559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isochroman-4-one, a heterocyclic organic compound, serves as a crucial scaffold in medicinal

chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological

activities, making a thorough understanding of its core physicochemical properties essential for

the rational design and development of novel therapeutic agents. This technical guide provides

a comprehensive overview of the physicochemical characteristics of isochroman-4-one,

detailed experimental protocols for its analysis, and insights into its potential biological

relevance.

Physicochemical Properties
The fundamental physicochemical properties of isochroman-4-one are summarized in the

table below, providing a foundation for its handling, formulation, and application in a research

setting.
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Property Value Source(s)

Molecular Formula C₉H₈O₂ [1][2]

Molecular Weight 148.16 g/mol [1][2]

CAS Number 20924-56-5 [1][2]

Appearance Off-white to light yellow solid [1]

Melting Point 48 °C [1]

Boiling Point 99 °C at 14 Torr [1]

Density 1.098 g/cm³ at 25 °C [1]

LogP (Calculated for

Isochroman-4-ol)
1.2502 [3]

Note: The LogP value provided is for the closely related compound isochroman-4-ol and can be

used as an approximation for isochroman-4-one. Experimental determination of the LogP for

isochroman-4-one is recommended for precise applications. Information regarding the

solubility of isochroman-4-one in common solvents like water, ethanol, and DMSO is not

readily available in the searched literature, indicating a need for experimental determination.

Similarly, the pKa value of isochroman-4-one has not been found in the searched results.

Spectroscopic Analysis
Spectroscopic techniques are pivotal for the structural elucidation and purity assessment of

isochroman-4-one. Below are typical experimental protocols and data interpretation guidelines

for NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:

Instrument: Bruker AVANCE 500 spectrometer (or equivalent).

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Frequency: 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.
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Procedure: A sample of isochroman-4-one is dissolved in the chosen deuterated solvent.

The solution is transferred to an NMR tube, and the spectra are acquired at room

temperature. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.[4]

Data Interpretation: While specific peak assignments for isochroman-4-one were not explicitly

found, the expected regions for the proton and carbon signals can be predicted based on its

structure and data from similar compounds. A general procedure for analyzing NMR spectra

involves identifying the number of unique signals, their chemical shifts, splitting patterns (for ¹H

NMR), and integration values (for ¹H NMR) to deduce the molecular structure.[5]

Infrared (IR) Spectroscopy
Experimental Protocol:

Instrument: FT-IR spectrometer.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film.

Procedure: The sample is placed in the IR beam, and the spectrum is recorded over the

range of 4000-400 cm⁻¹. The resulting spectrum plots transmittance or absorbance versus

wavenumber (cm⁻¹).[6]

Data Interpretation: The IR spectrum of isochroman-4-one is expected to show characteristic

absorption bands for its functional groups. Key expected peaks include:

C=O Stretch (Ketone): A strong absorption band around 1680-1725 cm⁻¹.

C-O-C Stretch (Ether): A strong absorption band in the region of 1000-1300 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
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Experimental Protocol:

Instrument: A mass spectrometer with an electrospray ionization (ESI) or electron impact (EI)

source.

Procedure: The sample is introduced into the ion source, where it is ionized. The resulting

ions are then separated based on their mass-to-charge ratio (m/z) and detected.[7]

Data Interpretation: The mass spectrum of isochroman-4-one will show a molecular ion peak

[M]⁺ or [M+H]⁺ corresponding to its molecular weight (148.16). The fragmentation pattern

provides valuable structural information. While a detailed fragmentation analysis for

isochroman-4-one was not found, studies on related 4-acyl isochroman-1,3-diones suggest

that fragmentation often occurs at atoms with high positive charge.[7] Common fragmentation

pathways for ketones and ethers can be used to predict the fragmentation of isochroman-4-
one.[8][9]

Synthesis of Isochroman-4-one
Several synthetic routes to isochroman-4-one and its derivatives have been reported. A

general and illustrative procedure involves the cyclization of a suitable precursor.

Experimental Protocol (General): A common approach involves the intramolecular cyclization of

a 2-(halomethyl)phenylacetic acid derivative or a related compound. For instance, the synthesis

of 6,7-dimethoxy-3-isochromanone has been achieved by reacting 3,4-dimethoxyphenylacetic

acid with formalin in the presence of concentrated hydrochloric acid.[10] While this is for a

derivative, a similar strategy could be adapted for the synthesis of the parent isochroman-4-
one. Another approach involves the oxidative mercury-mediated ring closure of 2-(prop-1-

enyl)phenylmethanol derivatives to yield isochroman-4-ols, which could potentially be oxidized

to isochroman-4-one.[11]

Reactivity and Stability
Understanding the reactivity and stability of isochroman-4-one is crucial for its storage,

handling, and use in chemical reactions and biological assays.

Hydrolytic Stability: The lactone-like ether linkage in the isochroman-4-one structure may

be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.[12]
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Studies on similar structures suggest that the rate of hydrolysis is pH-dependent.[13]

Oxidative Stability: The benzylic ether and ketone functionalities may be susceptible to

oxidation. Forced degradation studies using oxidizing agents like hydrogen peroxide would

be necessary to determine its oxidative stability.

Photostability: Exposure to UV or visible light can potentially lead to degradation.

Photostability testing according to ICH guidelines (e.g., exposure to a light source providing

an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet

energy of not less than 200 watt hours/square meter) is recommended to assess its

photostability.[14]

Biological Activity and Signaling Pathways
Derivatives of isochroman-4-one have shown promising biological activities, suggesting that

the isochroman-4-one core is a valuable pharmacophore.

AMPK Signaling Pathway
Some derivatives of isochroman-4-one have been investigated as activators of AMP-activated

protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK

has therapeutic potential in metabolic diseases such as type 2 diabetes. The general

mechanism involves the binding of the activator to the AMPK complex, leading to its

phosphorylation and subsequent activation of downstream targets that promote catabolic

pathways and inhibit anabolic pathways.
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AMPK Signaling Activation by Isochroman-4-one Derivatives.
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α1-Adrenergic Receptor Antagonism
Certain hybrids of isochroman-4-one have been designed and synthesized as novel α1-

adrenergic receptor antagonists.[15] These compounds have shown potential as

antihypertensive agents. The mechanism involves the blockade of α1-adrenergic receptors,

which are G protein-coupled receptors, leading to the relaxation of smooth muscle and

vasodilation.
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α1-Adrenergic Receptor Antagonism by Isochroman-4-one Hybrids.

Conclusion
Isochroman-4-one represents a valuable scaffold in the field of drug discovery. While its

fundamental physicochemical properties are partially characterized, this guide highlights the

need for further experimental investigation into its solubility, pKa, and detailed stability profile.

The provided experimental protocols and insights into its spectroscopic analysis and potential

biological activities offer a solid foundation for researchers and scientists to build upon. Future

work should focus on filling the existing data gaps to fully exploit the therapeutic potential of

isochroman-4-one and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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